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molecular formula C13H8ClFO B1370786 3-(2-Chlorophenyl)-4-fluorobenzaldehyde

3-(2-Chlorophenyl)-4-fluorobenzaldehyde

Cat. No. B1370786
M. Wt: 234.65 g/mol
InChI Key: OCPHIWBHZSLXQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07041690B2

Procedure details

To a solution of 2-bromo-4-fluorobenzaldehyde (2.0 g, 9.85 mmol) and 2-chlorophenylboronic acid (2.0 g, 12.1 mmol) in ethylene glycol dimethyl ether (20 mL) is added 2N sodium carbonate (19.7 mL) followed by tetrakis(triphenylphosphine) palladium (0) (573 mg, 0.50 mmol). The reaction is subsequently stirred at 80° C. for 4 hours under an argon atmosphere. Once complete, the reaction mixture is poured into CH2Cl2 and water is added. The organic layer is separated, dried over sodium sulfate and concentrated to provide a crude oil. The crude product is purified by column chromatography (10% ethyl acetate in hexanes) to afford 1.25 g of 3-(2-chlorophenyl)-4-fluorobenzaldehyde.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
19.7 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:9]=[C:8]([F:10])[CH:7]=[CH:6][C:3]=1[CH:4]=[O:5].[Cl:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1B(O)O.C(=O)([O-])[O-].[Na+].[Na+].C(Cl)Cl>COCCOC.[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.O>[Cl:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[C:9]1[CH:2]=[C:3]([CH:6]=[CH:7][C:8]=1[F:10])[CH:4]=[O:5] |f:2.3.4,7.8.9.10.11|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC1=C(C=O)C=CC(=C1)F
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)B(O)O
Name
Quantity
19.7 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
COCCOC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
573 mg
Type
catalyst
Smiles
[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The reaction is subsequently stirred at 80° C. for 4 hours under an argon atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to provide a crude oil
CUSTOM
Type
CUSTOM
Details
The crude product is purified by column chromatography (10% ethyl acetate in hexanes)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC1=C(C=CC=C1)C=1C=C(C=O)C=CC1F
Measurements
Type Value Analysis
AMOUNT: MASS 1.25 g
YIELD: CALCULATEDPERCENTYIELD 54.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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